molecular formula C9H7BrFNO2 B13487122 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Katalognummer: B13487122
Molekulargewicht: 260.06 g/mol
InChI-Schlüssel: OSYCDLSGYMEVCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a synthetic organic compound with a molecular formula of C9H7BrFNO2. This compound is part of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-8-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-one with suitable reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs .

Wissenschaftliche Forschungsanwendungen

8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Bromo-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one include:

Uniqueness

What sets this compound apart is its unique combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H7BrFNO2

Molekulargewicht

260.06 g/mol

IUPAC-Name

8-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C9H7BrFNO2/c10-6-4-8-5(3-7(6)11)9(13)12-1-2-14-8/h3-4H,1-2H2,(H,12,13)

InChI-Schlüssel

OSYCDLSGYMEVCY-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC(=C(C=C2C(=O)N1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.